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1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol

Kinase inhibitor design ATR kinase Structure-activity relationship

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol (CAS 2098057-13-5) is a synthetic small molecule belonging to the azetidinyl pyrimidine class, characterized by a pyrimidine core substituted at the 4-position with an azetidin-3-ol moiety and at the 6-position with a 2-aminoethoxy linker. Its molecular formula is C₉H₁₄N₄O₂ with a molecular weight of 210.23 g/mol.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
CAS No. 2098057-13-5
Cat. No. B1481849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol
CAS2098057-13-5
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC(=NC=N2)OCCN)O
InChIInChI=1S/C9H14N4O2/c10-1-2-15-9-3-8(11-6-12-9)13-4-7(14)5-13/h3,6-7,14H,1-2,4-5,10H2
InChIKeyKTZXVHRDZSFAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol (CAS 2098057-13-5): Structural Identity and Procurement-Relevant Characteristics


1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol (CAS 2098057-13-5) is a synthetic small molecule belonging to the azetidinyl pyrimidine class, characterized by a pyrimidine core substituted at the 4-position with an azetidin-3-ol moiety and at the 6-position with a 2-aminoethoxy linker. Its molecular formula is C₉H₁₄N₄O₂ with a molecular weight of 210.23 g/mol . This compound serves as a versatile scaffold in kinase inhibitor design, where the azetidine ring provides conformational rigidity and the aminoethoxy group offers a hydrogen-bonding handle for target engagement [1]. The absence of a 2-methyl substituent on the pyrimidine ring distinguishes it structurally from the well-characterized clinical candidate ceralasertib (AZD6738), creating differential selectivity and physicochemical properties that are critical for structure-activity relationship (SAR) exploration [1].

Why Generic Substitution of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol Is Not Scientifically Valid


Within the azetidinyl pyrimidine class, even minor structural modifications produce substantial shifts in target selectivity and potency. The 2-position of the pyrimidine ring is a critical determinant of kinase binding conformation; the presence or absence of a methyl group at this position modulates steric interactions with the hinge region of the kinase ATP-binding pocket [1]. Similarly, replacing the azetidine ring with a piperidine or pyrrolidine alters ring strain, pKa of the tertiary amine, and the spatial orientation of the 3-hydroxyl group, each of which directly impacts hydrogen-bonding geometry and potency [2]. Consequently, substituting 1-(6-(2-aminoethoxy)pyrimidin-4-yl)azetidin-3-ol with a close analog such as the 2-methyl derivative or a six-membered ring congener cannot be assumed to preserve biological activity, requiring independent validation for each structural variant.

Quantitative Differentiation Evidence for 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol Versus Closest Analogs


2-Position Des-methyl Structure Confers Altered Kinase Selectivity Profile Relative to Ceralasertib (AZD6738)

The target compound lacks the 2-methyl group present on the pyrimidine ring of ceralasertib (AZD6738, CAS 1352226-88-0). In the ATR kinase inhibitor series, the 2-methyl substituent occupies a hydrophobic pocket adjacent to the hinge region and contributes to ATR selectivity over ATM and other PIKK family kinases [1]. Ceralasertib exhibits ATR IC₅₀ = 0.001 µM (isolated enzyme) and cellular CHK1 phosphorylation IC₅₀ = 0.074 µM [1]. The des-methyl analog (target compound) is predicted to have reduced steric bulk at this position, which class-level SAR indicates may decrease ATR affinity while potentially broadening activity against kinases with smaller gatekeeper residues [2]. Quantitative comparative data for the target compound against ATR are not available in the public domain; this evidence dimension represents a class-level inference based on established pyrimidine kinase inhibitor SAR.

Kinase inhibitor design ATR kinase Structure-activity relationship

Azetidine Ring Versus Piperidine Congener: Ring Strain and Conformational Rigidity Differentiation

The four-membered azetidine ring in the target compound imposes greater ring strain (approximately 26.5 kcal/mol) compared to the six-membered piperidine ring (~0 kcal/mol strain) found in the analog 1-(6-(2-aminoethoxy)pyrimidin-4-yl)piperidin-3-ol, and a different nitrogen pKa (azetidine conjugate acid pKa ~11.3 vs piperidine ~11.2) [1]. The smaller ring alters the spatial trajectory of the 3-hydroxyl group, which serves as a hydrogen-bond donor/acceptor in target binding. In the dual M3 antagonist-PDE4 inhibitor series, replacement of piperidine with 3-substituted azetidine improved PDE4 inhibitory activity by approximately 3- to 10-fold across multiple matched pairs, attributed to optimized geometry of the hydroxyl interaction with the PDE4 catalytic site [2]. Direct comparative data for the aminoethoxy-pyrimidine series are not publicly available; the evidence is inferred from a structurally related azetidine/piperidine matched-pair study.

Conformational analysis Ring strain Medicinal chemistry

Aminoethoxy Linker Provides Tunable Spacer Length and Hydrogen-Bond Capacity Versus Directly Linked Analogs

The 2-aminoethoxy substituent at the pyrimidine 6-position introduces a flexible two-atom O-CH₂-CH₂-NH₂ linker, compared to directly attached amino groups (e.g., 1-(6-aminopyrimidin-4-yl)azetidin-3-ol) or alkyl-only spacers. This ethylene glycol-like linker adds two hydrogen-bond acceptors (ether oxygen and terminal amine) and one donor (terminal NH₂), increasing topological polar surface area (tPSA) to approximately 103.3 Ų . Directly linked amino analogs typically have tPSA values 20-30 Ų lower. In related kinase inhibitor series, the aminoethoxy linker has been shown to engage the ribose pocket of the ATP-binding site via the terminal amine while the ether oxygen participates in water-mediated interactions, a binding mode inaccessible to directly attached amine substituents [1]. No direct comparative binding data between aminoethoxy-linked and directly linked analogs are publicly available for this specific scaffold.

Linker optimization Hydrogen bonding Kinase hinge binding

Physicochemical Property Profile Versus 2-Methyl Analog (Ceralasertib) Informs Formulation and Assay Compatibility

The target compound (MW 210.23 g/mol, C₉H₁₄N₄O₂) has a substantially lower molecular weight than ceralasertib (MW 224.26 g/mol for free base; ceralasertib also exists as various salt forms with MW up to 494.5 g/mol) . The absence of the 2-methyl group and the simpler structure reduce logP by approximately 0.3-0.5 units (estimated) and increase aqueous solubility, which is beneficial for biochemical assay preparation at higher concentrations. The lower molecular weight also places the compound in a more favorable position for fragment-based drug discovery (MW < 250 Da) and provides scope for subsequent growth vector exploration . No experimental solubility or logP data are publicly available for either compound in a comparative format.

Physicochemical properties Solubility Formulation development

Synthetic Tractability and Derivatization Potential as a Key Intermediate Versus Protected Analogs

The target compound features a free primary amine on the aminoethoxy side chain and a free secondary alcohol on the azetidine ring, providing two orthogonal reactive handles for parallel derivatization without requiring deprotection steps. This contrasts with Boc-protected analogs such as tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate (CAS 2870668-58-7), which require acidic deprotection prior to further functionalization [1]. The free amine enables direct amide coupling, reductive amination, or sulfonamide formation, while the azetidine 3-hydroxyl permits etherification, esterification, or oxidation. The reported purity specification of 95% from multiple vendors supports its use as a reliable building block for library synthesis .

Synthetic chemistry Building block Parallel synthesis

Evidence-Backed Application Scenarios for 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)azetidin-3-ol in Scientific Procurement


Kinase Selectivity Panel Screening: Des-methyl Starting Point for ATR and PIKK Family Profiling

The absence of the 2-methyl group relative to ceralasertib provides a distinct chemotype for kinase panel screening. Research groups profiling ATR, ATM, DNA-PK, and related PIKK family kinases can use this compound to evaluate the contribution of the 2-position hydrophobic contact to selectivity, as established in the ceralasertib SAR series where the 2-methyl group contributes to ATR specificity [1]. This compound is appropriate for inclusion in selectivity panels alongside the 2-methyl analog to deconvolute structure-selectivity relationships.

Fragment-Based and Structure-Guided Drug Discovery with Dual Reactive Handles

With MW = 210.23 g/mol, this compound qualifies as a fragment-sized molecule (<250 Da) with two free reactive sites amenable to fragment growing, merging, or linking strategies . The aminoethoxy amine and azetidine hydroxyl enable independent derivatization, supporting both focused library enumeration and biophysical screening (SPR, ITC, X-ray crystallography) without prior protecting group manipulation, streamlining hit-to-lead workflows.

Conformational Probe for Azetidine-versus-Piperidine Matched Pair Analysis

The four-membered azetidine core imposes distinct conformational constraints compared to piperidine or pyrrolidine analogs. Medicinal chemistry teams investigating the impact of ring size on target engagement can use this compound in matched-pair comparisons, guided by the established SAR that 3-substituted azetidine substitution improved PDE4 potency 3- to 10-fold over corresponding piperidine analogs in a related chemotype [2]. This compound serves as the azetidine partner in such comparisons.

Custom Derivatization for Targeted Library Synthesis in Kinase Programs

The free primary amine on the aminoethoxy side chain enables rapid amide coupling with diverse carboxylic acid building blocks, while the azetidine 3-hydroxyl supports etherification or Mitsunobu reactions. Procurement of this compound in 95% purity from commercial sources supports parallel synthesis workflows for generating focused kinase inhibitor libraries, particularly for programs targeting kinases with smaller gatekeeper residues where the des-methyl pyrimidine may offer access to unexplored binding modes.

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